molecular formula C7H13NO B15344145 (4S)-4-(propan-2-yl)pyrrolidin-2-one

(4S)-4-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B15344145
M. Wt: 127.18 g/mol
InChI Key: YWJNZEJGGLBELP-ZCFIWIBFSA-N
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Description

(4S)-4-(Propan-2-yl)pyrrolidin-2-one (CAS 259857-48-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrrolidin-2-ones, a saturated five-membered ring system that serves as a versatile and privileged scaffold for designing bioactive molecules . The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and often contributes to improved solubility and pharmacokinetic profiles compared to flat, aromatic systems . The specific stereochemistry of the (4S) enantiomer is particularly crucial, as the chiral center at the 4-position can lead to distinct biological profiles due to the enantioselective nature of protein targets . This compound features a propan-2-yl (isopropyl) substituent, which can significantly influence the molecule's lipophilicity and steric interactions. Research into pyrrolidin-2-one derivatives has demonstrated their potential in the development of therapeutics for a range of conditions. For instance, structurally related compounds have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients, such as the anticonvulsant drug brivaracetam, highlighting the relevance of this chemotype in central nervous system (CNS) drug discovery . Furthermore, various pyrrolidin-2-one derivatives have been synthesized and evaluated for their antiarrhythmic, antihypertensive, and alpha-adrenolytic activities, underscoring the scaffold's utility in cardiovascular research . The mechanism of action for pyrrolidin-2-one derivatives is not universal but is instead highly dependent on the specific target and the nature of the additional substituents. The presence of the lactam group provides a hydrogen bond donor and acceptor, which is often critical for molecular recognition and binding to biological targets . This product is intended for research and development purposes only in laboratory settings.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4S)-4-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

YWJNZEJGGLBELP-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H]1CC(=O)NC1

Canonical SMILES

CC(C)C1CC(=O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(propan-2-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as (S)-proline or its derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents such as isopropyl bromide or isopropyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.

    Optimized Alkylation: Employing optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-(Propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where the propan-2-yl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-4-(Propan-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Alkyl-Substituted Pyrrolidin-2-ones

  • Such derivatives are synthesized via analogous alkylation pathways but exhibit lower diastereomeric ratios (70:30 for methyl vs. higher ratios for bulkier groups) .
  • 4-Ethylpyrrolidin-2-one : Intermediate in steric demand between methyl and isopropyl derivatives. For example, (4S,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) demonstrates how alkyl chain length modulates crystallinity and melting points .

Functionalized Pyrrolidin-2-ones

  • 4-Hydroxypyrrolidin-2-one : The hydroxyl group introduces hydrogen-bonding capacity, as seen in (4S)-4-hydroxypyrrolidin-2-one, which is utilized in peptidomimetics. This substitution significantly alters polarity and bioavailability compared to the hydrophobic isopropyl variant .
  • Thioxo-Oxadiazole Derivatives : Compounds like 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibit enhanced antioxidant activity (1.5× ascorbic acid) due to electron-withdrawing thioxo groups, a feature absent in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
(4S)-4-(propan-2-yl)pyrrolidin-2-one Not reported Moderate (CHCl₃, DCM) 1.2–1.5
4-Methylpyrrolidin-2-one Oil High (MeOH, EtOAc) 0.8–1.0
4-Hydroxypyrrolidin-2-one 110–112 High (H₂O, DMSO) -0.5–0.0

Note: LogP values estimated using fragment-based methods.

Q & A

Advanced Question

  • Chiral auxiliaries : Temporarily introduce a stereodirecting group (e.g., Evans oxazolidinones) to guide isopropyl placement.
  • Kinetic resolution : Use enzymes (lipases) or chiral catalysts to selectively transform one enantiomer .
  • Crystallization-induced diastereomer resolution : Separate diastereomeric salts via recrystallization.

For example, in Heck–Matsuda reactions, ligand electronic tuning (e.g., electron-deficient bisoxazolines) improves ee by stabilizing transition states .

How does the isopropyl group influence reactivity in further modifications?

Basic Question
The isopropyl group introduces steric hindrance , directing electrophilic attacks to less hindered positions (e.g., pyrrolidinone carbonyl). Electronic effects from the tert-alkyl group also stabilize intermediates via hyperconjugation.

Reaction TypeExampleOutcomeReference
AlkylationCH₃I in DMFSelective N-alkylation
OxidationmCPBAEpoxidation at C-3

What computational methods predict conformational stability in solution?

Advanced Question

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to identify dominant conformers.
  • Density Functional Theory (DFT) : Calculate rotational barriers (e.g., ΔG‡ for ring puckering) .
  • Solvent-accessible surface area (SASA) : Correlate with NMR-derived NOE constraints.

For instance, DFT calculations show that the isopropyl group stabilizes a half-chair conformation, aligning with X-ray data .

What biological targets are modulated by pyrrolidin-2-one derivatives?

Basic Question
Pyrrolidin-2-one scaffolds interact with enzymes (kinases, proteases) and GPCRs . The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration. Documented targets include:

  • BACE-1 : Implicated in Alzheimer’s disease .
  • EGFR kinase : Anti-cancer activity via ATP-binding site inhibition .
TargetAssayIC₅₀ (nM)Reference
BACE-1Fluorescent substrate hydrolysis120 ± 15
EGFRKinase-Glo assay85 ± 10

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